molecular formula C18H22N2O3S B3977550 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Cat. No.: B3977550
M. Wt: 346.4 g/mol
InChI Key: CWCYUVJCARUZBM-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . This compound is known for its unique structure, which includes a phenyl group, a sulfamoylphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-phenylbutanamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. One common method involves the reaction of 4-sulfamoylphenyl ethylamine with 3-phenylbutanoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and substituted sulfamoyl compounds.

Scientific Research Applications

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-(4-sulfamoylphenyl)butanamide
  • N-[2-(4-Sulfamoylphenyl)ethyl]butanamide

Uniqueness

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14(16-5-3-2-4-6-16)13-18(21)20-12-11-15-7-9-17(10-8-15)24(19,22)23/h2-10,14H,11-13H2,1H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCYUVJCARUZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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